2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17481430
InChI: InChI=1S/C13H10ClN3/c14-10-3-1-2-9(6-10)12-8-17-5-4-11(15)7-13(17)16-12/h1-8H,15H2
SMILES:
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol

2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine

CAS No.:

Cat. No.: VC17481430

Molecular Formula: C13H10ClN3

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine -

Specification

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
IUPAC Name 2-(3-chlorophenyl)imidazo[1,2-a]pyridin-7-amine
Standard InChI InChI=1S/C13H10ClN3/c14-10-3-1-2-9(6-10)12-8-17-5-4-11(15)7-13(17)16-12/h1-8H,15H2
Standard InChI Key YVOULYGHMYUIMD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CN3C=CC(=CC3=N2)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s backbone consists of an imidazo[1,2-a]pyridine system, where the imidazole ring is fused to the pyridine ring at the 1,2- and 2,1-positions, respectively. The 3-chlorophenyl group at position 2 introduces steric and electronic effects, while the amine at position 7 enhances hydrogen-bonding potential. The SMILES notation C1=CC(=CC(=C1)Cl)NC2=NC3=NC=CN3C=C2\text{C1=CC(=CC(=C1)Cl)NC2=NC3=NC=CN3C=C2} and InChIKey ARTMXZYGNBPYDD-UHFFFAOYSA-N\text{ARTMXZYGNBPYDD-UHFFFAOYSA-N} provide precise descriptors for its connectivity .

Physicochemical Properties

Key properties include:

  • Molecular weight: 244.68 g/mol

  • Hydrogen bond donors/acceptors: 1/4

  • Topological polar surface area: 41.6 Ų

The chlorophenyl group contributes to lipophilicity (logP3.2\log P \approx 3.2), influencing membrane permeability. X-ray diffraction (XRD) studies on analogous compounds reveal a semi-perpendicular arrangement of aromatic rings, forming a "fan-wing" structure that optimizes π-π stacking and hydrophobic interactions .

Synthesis and Optimization

Groebke-Blackburn-Bienayme Reaction

The Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) is a key synthetic route. This one-pot method condenses 2-aminopyridine, aldehydes, and isocyanides under acid catalysis. For example:

2-Aminopyridine + 3-Chlorobenzaldehyde + 4-Chlorophenyl IsocyanideSc(OTf)32-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine\text{2-Aminopyridine + 3-Chlorobenzaldehyde + 4-Chlorophenyl Isocyanide} \xrightarrow{\text{Sc(OTf)}_3} \text{2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine}

Yields typically range from 30–50%, with purification via flash chromatography and recrystallization .

Catalytic and Solvent Effects

  • Catalysts: Scandium triflate (Sc(OTf)3\text{Sc(OTf)}_3) outperforms pp-toluenesulfonic acid in minimizing side reactions.

  • Solvents: Methanol-dichloromethane mixtures (1:1) enhance solubility of intermediates .

Biological Activity and Mechanisms

Anticancer Properties

In vitro screening against cancer cell lines reveals selective cytotoxicity:

Cell LineIC₅₀ (µM)Selectivity Index (vs. MEF)
HT-29 (Colon)4.15 ± 2.938.2
B16F10 (Melanoma)21.75 ± 0.813.1

Compound analogs with para-chlorophenyl groups exhibit enhanced activity, attributed to hydrophobic interactions with kinase ATP-binding pockets .

Enzyme Inhibition

Docking studies suggest inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). The chlorophenyl moiety occupies hydrophobic subpockets, while the amine forms hydrogen bonds with catalytic lysine residues.

Applications in Drug Discovery

Lead Optimization

Structural modifications at positions 2 and 7 improve pharmacokinetics:

  • Position 2: Electron-withdrawing groups (e.g., -NO₂) boost potency but reduce solubility.

  • Position 7: Methylation of the amine enhances blood-brain barrier penetration .

Materials Science

The conjugated π-system enables applications in organic semiconductors. Thin-film transistors incorporating this compound show hole mobility of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s}.

Comparative Analysis with Analogues

CompoundSubstituent (Position 2)IC₅₀ (HT-29, µM)
2-(4-Fluorophenyl) Derivative-F12.4 ± 1.7
2-(3-Chlorophenyl) Derivative-Cl4.15 ± 2.93
2-(2-Nitrophenyl) Derivative-NO₂6.89 ± 3.1

The 3-chlorophenyl variant’s superior activity underscores the importance of halogen positioning .

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